Cas no 1157553-08-6 ({2-[(thiolan-3-yl)amino]phenyl}methanol)
{2-[(thiolan-3-yl)amino]phenyl}methanol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 2-[(tetrahydro-3-thienyl)amino]-
- (2-((Tetrahydrothiophen-3-yl)amino)phenyl)methanol
- {2-[(thiolan-3-yl)amino]phenyl}methanol
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- Inchi: 1S/C11H15NOS/c13-7-9-3-1-2-4-11(9)12-10-5-6-14-8-10/h1-4,10,12-13H,5-8H2
- InChI Key: XICOJQMQGJWGLK-UHFFFAOYSA-N
- SMILES: C1(CO)=CC=CC=C1NC1CCSC1
{2-[(thiolan-3-yl)amino]phenyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-166937-0.05g |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 0.05g |
$851.0 | 2023-05-24 | ||
| Enamine | EN300-166937-0.1g |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 0.1g |
$892.0 | 2023-05-24 | ||
| Enamine | EN300-166937-0.25g |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 0.25g |
$933.0 | 2023-05-24 | ||
| Enamine | EN300-166937-0.5g |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 0.5g |
$974.0 | 2023-05-24 | ||
| Enamine | EN300-166937-1.0g |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 1g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-166937-2.5g |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 2.5g |
$1988.0 | 2023-05-24 | ||
| Enamine | EN300-166937-5.0g |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 5g |
$2940.0 | 2023-05-24 | ||
| Enamine | EN300-166937-10.0g |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 10g |
$4360.0 | 2023-05-24 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6244-100MG |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 95% | 100MG |
¥ 1,095.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6244-250MG |
{2-[(thiolan-3-yl)amino]phenyl}methanol |
1157553-08-6 | 95% | 250MG |
¥ 1,755.00 | 2023-04-05 |
{2-[(thiolan-3-yl)amino]phenyl}methanol Suppliers
{2-[(thiolan-3-yl)amino]phenyl}methanol Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on {2-[(thiolan-3-yl)amino]phenyl}methanol
Introduction to {2-[(thiolan-3-yl)amino]phenyl}methanol (CAS No. 1157553-08-6)
{2-[(thiolan-3-yl)amino]phenyl}methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With the CAS number 1157553-08-6, this compound represents a unique molecular structure that combines a phenyl ring with a thiolan-3-ylamino substituent, making it a promising candidate for various biochemical applications. The presence of both amino and thiol functionalities in its structure suggests potential interactions with biological targets, which has fueled its exploration in drug discovery and material science.
The molecular framework of {2-[(thiolan-3-yl)amino]phenyl}methanol is characterized by its aromaticity and the presence of nitrogen and sulfur atoms, which are known to participate in hydrogen bonding and coordination chemistry. These features make the compound an intriguing subject for studying its role in enzyme inhibition, receptor binding, and other pharmacological mechanisms. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of such molecules, further enhancing their utility in medicinal design.
In the context of contemporary research, {2-[(thiolan-3-yl)amino]phenyl}methanol has been investigated for its potential applications in the development of novel therapeutic agents. Its structural motifs are reminiscent of known bioactive compounds, suggesting that it may exhibit similar pharmacological properties. For instance, the thiolan ring is a cyclic sulfide derivative that has been explored for its antimicrobial and anti-inflammatory effects. When combined with an amino group on a phenyl ring, the compound may exhibit enhanced solubility and bioavailability, which are critical factors in drug formulation.
One of the most compelling aspects of {2-[(thiolan-3-yl)amino]phenyl}methanol is its versatility in chemical modifications. The phenolic hydroxyl group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This adaptability has made it a valuable intermediate in synthetic chemistry, where it can be used to construct more complex molecules with desired biological activities. The ability to modify both the thiolan ring and the phenyl moiety offers a broad spectrum of possibilities for designing derivatives with improved efficacy and reduced toxicity.
Recent studies have also highlighted the compound's potential in material science applications. The unique combination of functional groups makes it a candidate for developing new materials with enhanced electronic properties. For example, the presence of nitrogen and sulfur atoms can influence the compound's redox behavior, making it suitable for use in organic electronics or as a precursor for conductive polymers. These findings underscore the importance of {2-[(thiolan-3-yl)amino]phenyl}methanol as a multifunctional building block in both pharmaceuticals and advanced materials.
The synthesis of {2-[(thiolan-3-yl)amino]phenyl}methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiolan ring typically involves cyclization reactions, while the attachment of the amino group necessitates careful selection of reagents to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in downstream applications. Researchers have also explored catalytic approaches to streamline these synthetic routes, further enhancing their efficiency.
In conclusion, {2-[(thiolan-3-yl)amino]phenyl}methanol (CAS No. 1157553-08-6) is a versatile compound with significant potential in pharmaceutical research and material science. Its unique molecular structure, combining aromaticity with functional groups such as amino and thiol, makes it an attractive candidate for drug discovery and advanced material development. The ongoing exploration of its chemical properties and biological activities continues to expand its applications, positioning it as a key player in modern chemical innovation.
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